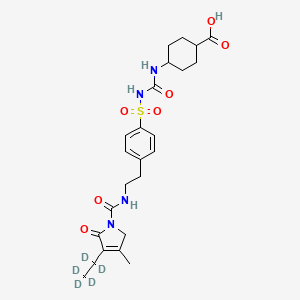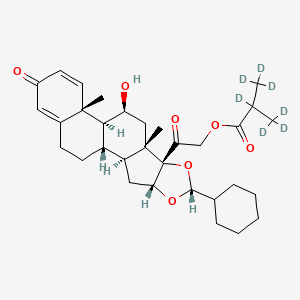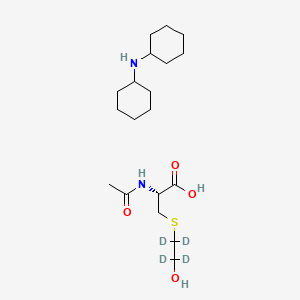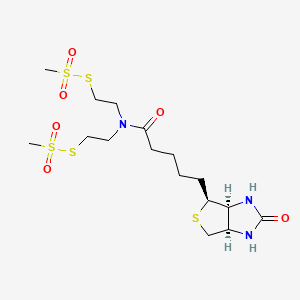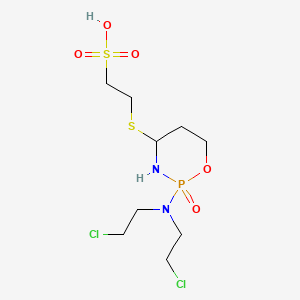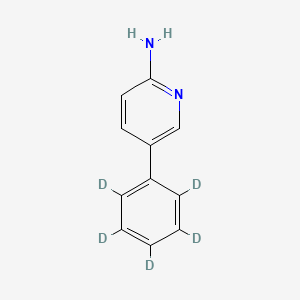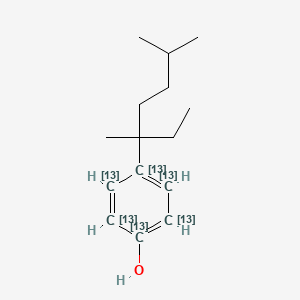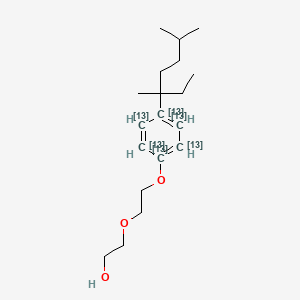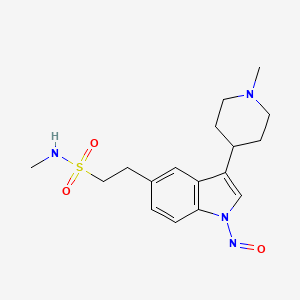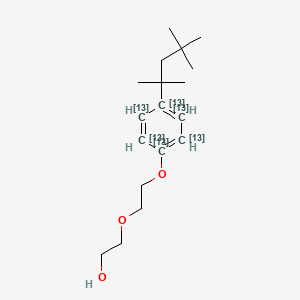
α-Ketobutyric Acid-13C4,d2 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Ketobutyric Acid-13C4,d2 Sodium Salt: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of α-ketobutyric acid, where the carbon atoms are labeled with the isotope carbon-13 (13C) and the hydrogen atoms are labeled with deuterium (d2). This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its isotopic labeling, which allows for detailed structural and metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of α-Ketobutyric Acid-13C4,d2 Sodium Salt typically involves the isotopic labeling of α-ketobutyric acid. The process begins with the introduction of carbon-13 and deuterium into the precursor molecules. This can be achieved through various chemical reactions, such as the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The labeled α-ketobutyric acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and the final product meets the required specifications for research applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: α-Ketobutyric Acid-13C4,d2 Sodium Salt can undergo oxidation reactions, where it is converted into other compounds such as acetoacetic acid.
Reduction: This compound can be reduced to form butyric acid derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Acetoacetic acid and other keto acids.
Reduction: Butyric acid derivatives.
Substitution: Various substituted butyric acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a tracer in metabolic studies to understand biochemical pathways.
- Employed in NMR spectroscopy to study molecular structures and dynamics.
Biology:
- Utilized in metabolic labeling experiments to track the incorporation of labeled atoms into biomolecules.
- Helps in studying enzyme kinetics and metabolic flux.
Medicine:
- Used in pharmacokinetic studies to understand the metabolism of drugs.
- Assists in the development of new diagnostic techniques.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to ensure the purity and consistency of products.
Mecanismo De Acción
The mechanism of action of α-Ketobutyric Acid-13C4,d2 Sodium Salt involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels (13C and d2) allow researchers to track its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
- 2-Ketobutyric Acid-13C4,3,3-d2 Sodium Salt
- 2-Keto-3-methylbutyric Acid-13C5 Sodium Salt
- 2-Keto-3-(methyl-d3)-butyric Acid-1,2,3,4-13C4,3-d Sodium Salt
Uniqueness: α-Ketobutyric Acid-13C4,d2 Sodium Salt is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry
Propiedades
Número CAS |
360769-17-1 |
|---|---|
Fórmula molecular |
C4H5NaO3 |
Peso molecular |
130.052 |
Nombre IUPAC |
sodium;3,3-dideuterio-2-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
Clave InChI |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Sinónimos |
2-Oxobutanoic Acid-13C4,d2 Sodium Salt; 2-Oxobutyric Acid-13C4,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C4,d2; Sodium α-Ketobutyrate-13C4,d2; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)
